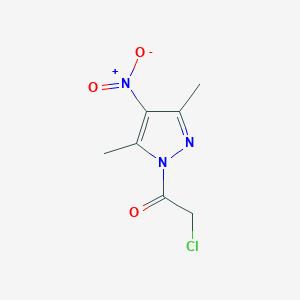![molecular formula C22H19BrN2O7 B449098 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B449098.png)
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide is a complex organic compound with a molecular formula of C22H19BrN2O7 and a molecular weight of 503.3 g/mol This compound is characterized by the presence of a benzodioxole moiety, a brominated benzylidene group, and a furohydrazide core
Méthodes De Préparation
The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the benzodioxole moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Bromination: The benzodioxole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Condensation with furohydrazide: The brominated benzodioxole is then condensed with furohydrazide under acidic or basic conditions to form the final product.
Analyse Des Réactions Chimiques
5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other reducible groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide include:
5-Bromo-1,3-benzodioxole: This compound shares the benzodioxole and bromine moieties but lacks the furohydrazide core.
2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound contains the benzodioxole moiety but differs in the rest of its structure.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with the benzodioxole moiety, but with a different functional group arrangement.
The uniqueness of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H19BrN2O7 |
|---|---|
Poids moléculaire |
503.3g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yloxymethyl)-N-[(E)-(2-bromo-3,6-dimethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C22H19BrN2O7/c1-27-16-7-8-18(28-2)21(23)15(16)10-24-25-22(26)19-6-4-14(32-19)11-29-13-3-5-17-20(9-13)31-12-30-17/h3-10H,11-12H2,1-2H3,(H,25,26)/b24-10+ |
Clé InChI |
RLEGKIYDSUROCT-YSURURNPSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)OC)Br)/C=N/NC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
SMILES |
COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-hydroxybenzohydrazide](/img/structure/B449015.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide](/img/structure/B449016.png)
![2-chloro-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B449018.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methyl-8-quinolinyl)thiourea](/img/structure/B449019.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea](/img/structure/B449021.png)
![4-chloro-1-methyl-N-[(2-methylquinolin-8-yl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B449023.png)
![4-[2-(4-Acetylpiperazin-1-yl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one](/img/structure/B449024.png)

![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449026.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B449031.png)
![4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE](/img/structure/B449032.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide](/img/structure/B449036.png)
![N'-[(E)-(6-methylpyridin-2-yl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B449041.png)
